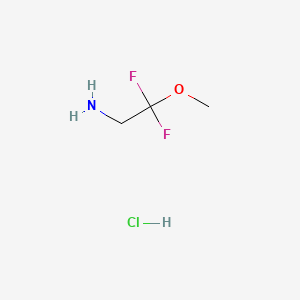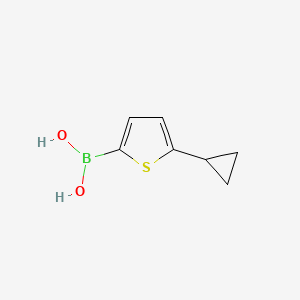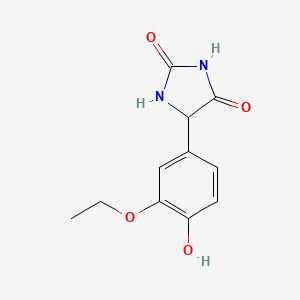
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an imidazolidine ring fused with a phenyl group that has ethoxy and hydroxy substituents. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This method is often used to introduce the imidazolidine-2,4-dione core .
Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione structure . This reaction is known for its efficiency and ability to produce a wide range of derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and hydroxy groups on the phenyl ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its versatile reactivity and stability.
Mecanismo De Acción
The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of voltage-gated sodium channels, contributing to its anticonvulsant properties . Additionally, its structure allows it to interact with bacterial proteins, leading to its antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Hydroxyphenyl)imidazolidine-2,4-dione: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: Another similar compound with a different substitution pattern on the phenyl ring.
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in various industrial applications, this compound has different substituents on the imidazolidine ring.
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
5-(3-ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-8-5-6(3-4-7(8)14)9-10(15)13-11(16)12-9/h3-5,9,14H,2H2,1H3,(H2,12,13,15,16) |
Clave InChI |
AEEACPFQFRGUSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)N2)O |
Solubilidad |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)

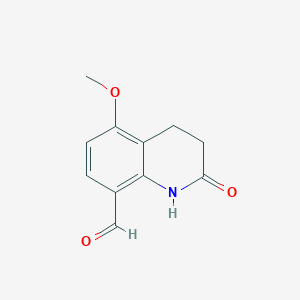

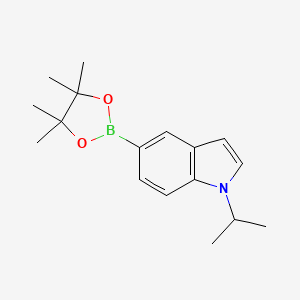
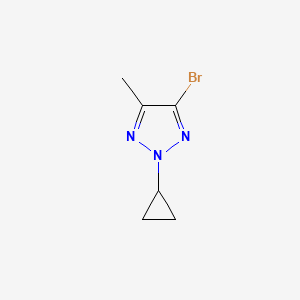
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
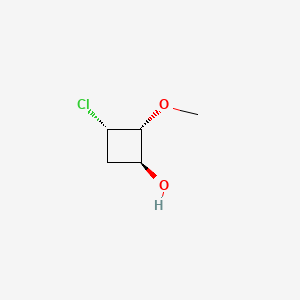
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)


